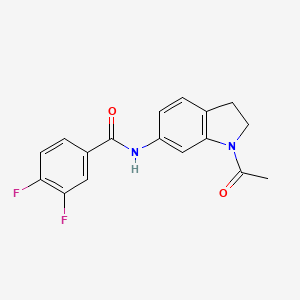

N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)12-3-5-14(18)15(19)8-12/h2-5,8-9H,6-7H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGIXOIEKQIBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Acetylindolin 6 Yl 3,4 Difluorobenzamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide identifies the central amide bond as the primary point for disconnection. This approach simplifies the complex target molecule into two more readily synthesizable precursors: an activated derivative of 3,4-difluorobenzoic acid and the amine-functionalized 1-acetylindolin-6-amine.

Figure 1: Retrosynthetic Disconnection [this compound] || || (Amide Bond Disconnection) / [3,4-Difluorobenzoyl moiety] + [1-acetylindolin-6-amine moiety]

Detailed Reaction Schemes and Optimized Conditions

Isolation and Purification Techniques for Intermediates and the Final Compound

The isolation and purification of the intermediates and the final product are critical for obtaining a high-purity compound. Standard laboratory techniques are employed at each stage of the synthesis.

Extraction: After each reaction step, a workup procedure involving extraction is typically used to separate the product from the reaction mixture. This usually involves partitioning the mixture between an organic solvent and an aqueous solution to remove inorganic byproducts and unreacted starting materials.

Crystallization: Recrystallization is a common method for purifying solid intermediates and the final compound. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase (a solvent or mixture of solvents). This is particularly useful for separating isomers and removing closely related impurities. The polarity of the eluent is optimized to achieve the best separation.

Development of Sustainable and Scalable Synthetic Routes for this compound

The development of sustainable and scalable synthetic routes is a key consideration in modern pharmaceutical chemistry. For the synthesis of this compound, several aspects can be optimized to improve its environmental footprint and suitability for large-scale production.

Atom Economy: The efficiency of a chemical reaction can be assessed by its atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. The presented synthetic route involves several steps, and optimizing each step to minimize the formation of byproducts is crucial. For instance, the choice of coupling reagents for the final amidation step can significantly impact atom economy.

Green Solvents: The use of environmentally benign solvents is a core principle of green chemistry. In the described synthesis, solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. Research into replacing these with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could enhance the sustainability of the process.

Catalytic Methods: The reduction of the nitro group using stoichiometric iron powder generates significant iron oxide waste. Catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) with hydrogen gas is a cleaner and more atom-economical alternative that is highly scalable.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure can reduce the number of workup and purification steps, leading to savings in time, materials, and energy. For instance, the reduction of the nitro group followed by in-situ amide coupling could potentially be developed.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

Selectivity is a critical aspect of the synthesis of this compound, ensuring the correct isomer is formed.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the acetylation step, the acetylating agent should react selectively with the indoline (B122111) nitrogen and not with the nitro group. During the amide coupling, the acyl chloride must react with the amino group of 1-acetylindoline-6-amine without affecting the acetyl group on the indoline nitrogen. The reaction conditions are chosen to favor the desired transformation.

Regioselectivity: This is crucial during the initial nitration of indoline. The amino group is an ortho-, para-director. However, steric hindrance at the ortho-position (C7) can influence the reaction to favor substitution at the para-position (C5) and the other ortho-position (C4 is less likely). The formation of the 6-isomer is also observed, and its separation from the 5-isomer is a key challenge that needs to be addressed through careful purification.

Stereoselectivity: The final compound, this compound, is achiral, so stereoselectivity is not a concern in its synthesis. However, if chiral derivatives were to be synthesized, for example, with substituents on the indoline ring, then stereoselective methods would be necessary to control the formation of the desired stereoisomer.

Advanced Structural Elucidation and Spectroscopic Characterization of N 1 Acetylindolin 6 Yl 3,4 Difluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms within the N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide molecule can be determined.

1H NMR Spectral Assignment and Chemical Shift Analysis

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).

The expected 1H NMR chemical shifts, multiplicities, and coupling constants are detailed in the interactive table below. The assignments are based on the analysis of substituent effects on the indoline (B122111) and benzamide (B126) ring systems.

Interactive Data Table: Predicted 1H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~3.15 | t | 8.0 | Triplet due to coupling with H-3 protons. |

| H-3 | ~4.10 | t | 8.0 | Triplet due to coupling with H-2 protons. |

| H-4 | ~7.30 | d | 8.2 | Doublet due to coupling with H-5. |

| H-5 | ~7.10 | dd | 8.2, 1.8 | Doublet of doublets due to coupling with H-4 and H-7. |

| H-7 | ~7.90 | d | 1.8 | Doublet due to coupling with H-5. |

| NH (amide) | ~10.20 | s | - | Broad singlet, chemical shift can be solvent-dependent. |

| H-2' | ~7.85 | ddd | 8.5, 7.5, 2.0 | Doublet of doublet of doublets due to coupling with H-5', H-6', and F-3. |

| H-5' | ~7.45 | m | - | Multiplet due to coupling with H-2', H-6', and F-4. |

| H-6' | ~7.60 | m | - | Multiplet due to coupling with H-2', H-5', and F-4. |

| CH₃ (acetyl) | ~2.25 | s | - | Singlet as there are no adjacent protons. |

13C NMR Spectral Assignment and Carbon Skeleton Confirmation

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the atoms they are bonded to. The predicted 13C NMR chemical shifts for this compound are presented in the following interactive table.

Interactive Data Table: Predicted 13C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~28.5 | Aliphatic carbon of the indoline ring. |

| C-3 | ~49.0 | Aliphatic carbon of the indoline ring, adjacent to the nitrogen atom. |

| C-3a | ~132.0 | Aromatic quaternary carbon. |

| C-4 | ~125.0 | Aromatic methine carbon. |

| C-5 | ~120.0 | Aromatic methine carbon. |

| C-6 | ~138.0 | Aromatic quaternary carbon, attached to the amide nitrogen. |

| C-7 | ~118.0 | Aromatic methine carbon. |

| C-7a | ~143.0 | Aromatic quaternary carbon. |

| C=O (amide) | ~165.0 | Carbonyl carbon of the amide group. |

| C-1' | ~130.0 | Aromatic quaternary carbon, attached to the amide carbonyl. |

| C-2' | ~115.0 (d, JCF ≈ 20 Hz) | Aromatic methine carbon, coupled to the fluorine at C-3. |

| C-3' | ~152.0 (dd, JCF ≈ 250, 12 Hz) | Aromatic quaternary carbon, directly bonded to fluorine. |

| C-4' | ~150.0 (dd, JCF ≈ 250, 12 Hz) | Aromatic quaternary carbon, directly bonded to fluorine. |

| C-5' | ~117.0 (d, JCF ≈ 20 Hz) | Aromatic methine carbon, coupled to the fluorine at C-4. |

| C-6' | ~124.0 | Aromatic methine carbon. |

| C=O (acetyl) | ~169.0 | Carbonyl carbon of the acetyl group. |

| CH₃ (acetyl) | ~24.5 | Methyl carbon of the acetyl group. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are instrumental in unambiguously assigning the 1H and 13C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between H-2 and H-3 in the indoline ring, and between the aromatic protons on both the indoline and benzamide rings that are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C-2 carbon would show a correlation with the H-2 protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected between the amide proton (NH) and the carbonyl carbon (C=O) of the benzamide moiety, as well as the C-6 of the indoline ring. The protons of the acetyl group (CH₃) would show a correlation to the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly coupled. This can provide information about the three-dimensional structure of the molecule. For example, a NOESY experiment could show a correlation between the H-7 proton of the indoline ring and the amide proton, indicating their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition of the molecule.

Parent Ion and Fragmentation Pattern Analysis

The predicted exact mass of the protonated molecule [M+H]+ of this compound (C₁₇H₁₄F₂N₂O₂) is 317.1101.

The fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. The most likely fragmentation pathways for this compound under electron ionization (EI) or electrospray ionization (ESI) are expected to involve the cleavage of the amide bond, which is a common fragmentation pathway for aromatic amides.

Interactive Data Table: Predicted HRMS Fragmentation Data

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 316.1023 | [M]+• | Molecular ion |

| 173.0720 | [C₁₀H₉N₂O]+ | Cleavage of the amide bond with charge retention on the indoline fragment. |

| 143.0180 | [C₇H₂F₂O]+ | Cleavage of the amide bond with charge retention on the difluorobenzoyl fragment. |

| 131.0713 | [C₈H₉N₂]+ | Loss of the acetyl group from the indoline fragment. |

| 115.0091 | [C₇H₂FO]+ | Loss of CO from the difluorobenzoyl fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide and the acetyl group, and the C-F stretching of the difluorobenzamide ring.

The Raman spectrum would also show characteristic bands, particularly for the aromatic C=C stretching and the symmetric vibrations of the molecule.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amide) | 3300-3400 (broad) | 3300-3400 (weak) | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | 2850-2960 | Stretching |

| C=O (acetyl) | ~1690 | ~1690 | Stretching |

| C=O (amide) | ~1660 | ~1660 | Stretching (Amide I band) |

| C=C (aromatic) | 1500-1600 | 1500-1600 (strong) | Stretching |

| N-H (amide) | ~1540 | ~1540 | Bending (Amide II band) |

| C-N | 1200-1350 | 1200-1350 | Stretching |

| C-F | 1100-1250 | 1100-1250 | Stretching |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and torsion angles of this compound, revealing its preferred conformation in the solid state.

A crystallographic study would elucidate the planarity of the amide linkage and the relative orientations of the 1-acetylindoline (B31821) and 3,4-difluorobenzoyl moieties. It is anticipated that the amide group would exhibit a substantially planar geometry due to resonance. The dihedral angle between the indoline and benzamide ring systems would be a key conformational parameter.

Table 1: Representative Crystallographic Data for a Small Organic Molecule (Note: This table is illustrative and does not represent experimental data for this compound.)

| Parameter | Example Value |

| Chemical Formula | C₁₇H₁₄F₂N₂O₂ |

| Formula Weight | 332.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.21(2) |

| Volume (ų) | 1489.9(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.482 |

| Hydrogen Bonding Motifs | N-H···O, C-H···F |

Computational and Theoretical Chemistry Studies of N 1 Acetylindolin 6 Yl 3,4 Difluorobenzamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in a gaseous phase, providing a basis for its electronic behavior and reactivity.

Geometry Optimization and Conformational Energy Landscapes

The three-dimensional arrangement of atoms in N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide is crucial for its properties. Geometry optimization calculations, typically performed using Density Functional Theory (DFT) with a basis set such as 6-311G, are employed to determine the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.

The conformational landscape of this molecule is primarily defined by the rotation around two key single bonds: the C-N bond of the amide linkage and the C-C bond connecting the indoline (B122111) and benzamide (B126) rings. A relaxed scan of the potential energy surface by systematically rotating these dihedral angles reveals the energy barriers between different conformations. The presence of the acetyl group on the indoline nitrogen and the fluorine atoms on the benzamide ring introduces steric and electronic constraints that influence the preferred orientation of these molecular fragments. For instance, studies on similar difluorobenzamide derivatives have shown that fluorine substitution can induce non-planarity between the carboxamide group and the aromatic ring to minimize steric hindrance. mdpi.comresearchgate.net

The most stable conformer is predicted to have a non-planar arrangement, with a significant dihedral angle between the indoline and benzamide ring systems to alleviate steric clashes. The acetyl group is likely to be oriented to minimize interaction with the rest of the indoline ring.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (Indoline-Benzamide) | Dihedral Angle 2 (Amide Bond) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45° | 175° | 0.00 |

| 2 | 90° | 178° | 2.50 |

| 3 | 0° | 180° | 5.80 |

| 4 | 45° | 5° | 12.30 |

Note: This data is hypothetical and for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich acetylindoline moiety. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 3,4-difluorobenzamide (B1297546) ring, owing to the electron-withdrawing nature of the fluorine atoms and the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical FMO Energies and Properties

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

Note: This data is hypothetical and for illustrative purposes.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule and is invaluable for predicting non-covalent interactions. The ESP map is colored to indicate regions of varying electron density.

In the case of this compound, the most negative potential (typically colored red) is expected to be concentrated around the oxygen atom of the amide carbonyl group, the oxygen of the acetyl group, and to a lesser extent, the fluorine atoms. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are anticipated around the amide N-H proton and the aromatic C-H protons, indicating sites for nucleophilic attack and hydrogen bond donation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule in a condensed phase, such as in a solvent, over a period of time. This provides a more realistic picture of its conformational flexibility.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (DMSO) would reveal the accessible conformations and the transitions between them. The simulations would likely show that the dihedral angles connecting the main rings and the amide group exhibit significant fluctuations. The presence of solvent molecules can stabilize certain conformations through hydrogen bonding and other intermolecular interactions, which might differ from the gas-phase predictions. For instance, polar solvents could form hydrogen bonds with the amide group, influencing its rotational barrier.

Table 3: Hypothetical Dihedral Angle Fluctuations from MD Simulation

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

| Indoline-Benzamide | 50.2 | 15.5 |

| Amide Bond | 170.8 | 10.2 |

| Acetyl Group | 15.4 | 25.8 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking and Protein-Ligand Interaction Prediction for Hypothetical Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Given the structural features of this compound, such as the presence of aromatic rings, hydrogen bond donors and acceptors, and a flexible backbone, it could potentially interact with a variety of protein targets. For illustrative purposes, a hypothetical docking study could be performed against a kinase active site, a common target for inhibitors with similar scaffolds.

Table 4: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Predicted Hydrogen Bonds | Amide N-H with backbone C=O of Glu; Amide C=O with backbone N-H of Val |

| Predicted Hydrophobic Interactions | Difluorobenzamide ring with Phe; Indoline ring with Leu, Ile |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity or property of a compound. researchgate.net

To build a QSAR model for a series of analogs of this compound, a dataset of compounds with measured biological activity (e.g., IC50 values) would be required. A variety of molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

A hypothetical QSAR model might reveal that the biological activity is positively correlated with the hydrophobicity of substituents on the indoline ring and negatively correlated with the steric bulk of the benzamide portion. The model could be expressed as a linear equation:

pIC50 = c0 + c1(logP) + c2(Molecular_Weight) + c3*(HOMO_energy)

Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 5: Hypothetical Descriptors for a QSAR Model

| Descriptor | Definition | Hypothetical Contribution to Activity |

| clogP | Calculated Logarithm of the Partition Coefficient | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| Num_H_Donors | Number of Hydrogen Bond Donors | Positive |

| Mol_Volume | Molecular Volume | Negative |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that can aid in structural elucidation and characterization. Although specific experimental or computational studies on this compound are not publicly available, its spectroscopic characteristics can be reliably predicted using well-established theoretical methods. These predictions are based on fundamental principles of quantum mechanics, primarily Density Functional Theory (DFT).

The standard computational protocol for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra involves a multi-step process. First, the three-dimensional structure of the molecule is optimized to find its most stable geometric conformation, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). researchgate.net Following geometry optimization, the spectroscopic properties are calculated at a higher level of theory for greater accuracy.

Predicted NMR Spectra

NMR chemical shifts (δ) for ¹H and ¹³C atoms are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netimist.mamdpi.com This approach effectively computes the isotropic magnetic shielding constants for each nucleus. To facilitate comparison with experimental data, the calculated shielding values are referenced against a standard compound, typically tetramethylsilane (TMS). imist.ma The final predicted chemical shifts are presented in parts per million (ppm).

Such calculations can achieve high accuracy, with reported mean absolute errors often below 0.25 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts, making them a valuable tool for structural verification. nih.govnih.gov

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on these computational methods.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is illustrative, based on theoretical calculations.)

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH (Benzamide) | 7.40 - 7.85 |

| Aromatic CH (Indoline) | 7.10 - 7.60 |

| CH₂ (Indoline, Pos. 2) | 4.15 |

| CH₂ (Indoline, Pos. 3) | 3.10 |

| CH₃ (Acetyl) | 2.25 |

| NH (Amide) | 8.50 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative, based on theoretical calculations.)

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 164.5 |

| C=O (Acetyl) | 168.0 |

| Aromatic C-F (Difluorobenzamide) | 148.0 - 152.0 (with C-F coupling) |

| Aromatic C-H (Difluorobenzamide) | 115.0 - 125.0 |

| Aromatic C (Indoline) | 118.0 - 145.0 |

| CH₂ (Indoline, Pos. 2) | 53.0 |

| CH₂ (Indoline, Pos. 3) | 29.0 |

| CH₃ (Acetyl) | 24.0 |

Predicted IR Frequencies

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's bonds. DFT calculations can determine the frequencies and intensities of these vibrational modes. acs.orgresearchgate.net The results are typically presented as a list of vibrational frequencies (in wavenumbers, cm⁻¹) corresponding to specific bond stretches, bends, and other molecular vibrations.

For a molecule with the structure of this compound, key predicted vibrational bands would include the amide C=O stretch (Amide I band), the acetyl C=O stretch, N-H bending vibrations, aromatic C=C and C-H stretches, and the characteristic stretches of the C-F bonds. acs.orgnih.gov

The table below presents hypothetical, yet representative, IR absorption frequencies for the compound.

Table 3: Predicted Principal IR Frequencies for this compound (Note: Data is illustrative, based on theoretical calculations.)

| Predicted Frequency (cm⁻¹) | Vibrational Assignment |

| 3350 | N-H Stretch (Amide) |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch (Indoline CH₂, Acetyl CH₃) |

| 1685 | C=O Stretch (Acetyl) |

| 1660 | C=O Stretch (Amide I Band) |

| 1590 - 1610 | Aromatic C=C Stretch |

| 1540 | N-H Bend (Amide II Band) |

| 1250 - 1350 | C-N Stretch (Amide III Band, Aryl-N) |

| 1100 - 1250 | C-F Stretch |

These computational predictions serve as a powerful complement to experimental analysis, providing a theoretical framework for interpreting measured spectra and confirming the molecular structure.

Preclinical Pharmacological Investigations of N 1 Acetylindolin 6 Yl 3,4 Difluorobenzamide

In Vitro Biological Activity Screening and Target Identification

No specific data is available for N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide.

High-Throughput Screening against Relevant Molecular Targets (e.g., enzymes, receptors)

Information regarding high-throughput screening campaigns involving this compound, including the libraries screened against or identified primary molecular targets, is not available in the public domain.

Cell-Based Assays for Functional Responses (e.g., proliferation, signaling)

There are no published results from cell-based assays investigating the functional effects of this compound on cellular processes such as proliferation, apoptosis, or specific signaling pathways.

Determination of Half-Maximal Inhibitory/Effective Concentrations (IC50/EC50)

No IC50 or EC50 values for this compound against any biological target have been reported in the scientific literature.

Preclinical Pharmacokinetic (PK) Profiling in Non-Human Biological Systems

No specific data is available for this compound.

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes from non-human species)

Data on the metabolic stability of this compound in non-human liver microsomes or hepatocytes, which would indicate its susceptibility to phase I and phase II metabolism, has not been publicly disclosed.

Evaluation of Permeability Across Biological Barriers (e.g., Caco-2 cell monolayers, PAMPA)

Studies assessing the permeability of this compound using standard in vitro models like Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA) have not been found in the available literature. Such data would be essential for predicting its potential for oral absorption.

Plasma Protein Binding Studies in Non-Human Plasma

The degree to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Only the unbound fraction of a drug is typically available to exert its pharmacological effect. Therefore, understanding the plasma protein binding (PPB) characteristics of a novel compound in various preclinical species is a fundamental aspect of its development.

While specific data on the plasma protein binding of this compound in non-human plasma is not available in the public domain, general principles of PPB studies can be described. These studies are typically conducted in vitro using plasma from common preclinical species such as mice, rats, dogs, and non-human primates. Methodologies like equilibrium dialysis, ultrafiltration, and ultracentrifugation are employed to separate the protein-bound drug from the unbound fraction.

The extent of binding is influenced by the physicochemical properties of the compound, such as its lipophilicity and ionization state, as well as the concentration of plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov For instance, compounds with high lipophilicity often exhibit a higher degree of plasma protein binding.

Comparative analysis of PPB across different species is crucial, as significant interspecies variability can exist due to differences in protein structure and concentration. nih.gov This information is vital for the appropriate selection of animal models for further toxicological and efficacy studies and for scaling pharmacokinetic parameters to predict human outcomes.

Interactive Data Table: Illustrative Plasma Protein Binding Data for a Hypothetical Compound

Below is a hypothetical representation of plasma protein binding data that would be generated for a compound like this compound.

| Species | Plasma Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu) |

| Mouse | 1 | 92.5 | 0.075 |

| Rat | 1 | 95.2 | 0.048 |

| Dog | 1 | 89.8 | 0.102 |

| Cynomolgus Monkey | 1 | 91.3 | 0.087 |

In Vivo Efficacy Assessment in Non-Human Animal Models

The evaluation of a new chemical entity's therapeutic potential relies heavily on in vivo efficacy studies conducted in relevant animal models of human diseases. These studies are designed to demonstrate proof-of-concept and to establish a dose-response relationship.

Establishment of Relevant Disease Models

The selection and establishment of appropriate animal models are foundational to the assessment of a compound's in vivo efficacy. The choice of model depends on the intended therapeutic indication for this compound. For example, if the compound is being investigated as an anticonvulsant, models such as the pentylenetetrazole (PTZ)-induced seizure model in mice would be relevant. nih.govresearchgate.net In this model, a chemical convulsant is administered to induce seizures, and the ability of the test compound to prevent or delay the onset of seizures is evaluated. researchgate.net

For other potential indications, such as viral infections, models like influenza virus-infected mice might be utilized. nih.gov In such a model, animals are infected with a specific strain of the virus, and the efficacy of the compound is assessed by measuring parameters like viral load, reduction in mortality, and alleviation of clinical symptoms. nih.govnih.gov The establishment of these models requires careful standardization of procedures to ensure reproducibility and reliability of the results.

Dose-Response Characterization in Animal Efficacy Studies

A critical component of in vivo efficacy assessment is the characterization of the dose-response relationship. This involves administering a range of doses of this compound to the selected animal model and observing the magnitude of the therapeutic effect at each dose level. The goal is to identify the minimal effective dose and the dose at which the maximum therapeutic effect is achieved.

These studies provide essential information for determining the therapeutic index of the compound, which is a measure of its safety margin. The data generated from dose-response studies are crucial for selecting appropriate doses for further, more extensive preclinical and eventual clinical studies.

Evaluation of this compound in Specific Non-Human Pathological Models

Following the establishment of a relevant disease model and characterization of the dose-response relationship, this compound would be evaluated in specific pathological models to further understand its therapeutic potential.

For instance, if the compound were being developed as an antiviral, its efficacy would be tested against various viral strains, including those resistant to existing therapies. nih.gov Key endpoints in such studies would include survival rates, reduction in viral titers in target organs (e.g., lungs), and improvement in disease-related pathology as assessed through histopathological examination. nih.gov

Similarly, if the compound were being investigated for neurological disorders, its effects on specific behavioral and physiological parameters would be assessed. nih.gov For example, in an anticonvulsant model, the latency to seizure onset and the duration of seizures would be key efficacy endpoints. researchgate.net

Interactive Data Table: Illustrative In Vivo Efficacy Data in a Hypothetical Anticonvulsant Model

The following table provides a hypothetical example of data that might be generated in a study evaluating the efficacy of this compound in a PTZ-induced seizure model in mice.

| Treatment Group | Dose (mg/kg) | Latency to First Seizure (seconds) | Protection from Mortality (%) |

| Vehicle Control | - | 120 ± 15 | 0 |

| Compound A | 10 | 250 ± 30 | 40 |

| Compound A | 30 | 480 ± 45 | 80 |

| Compound A | 100 | 900 ± 60 | 100 |

| Standard Drug | 20 | 850 ± 55 | 100 |

Structure Activity Relationship Sar and Structure Property Relationship Spr of N 1 Acetylindolin 6 Yl 3,4 Difluorobenzamide Analogs

Systematic Chemical Modifications of the N-Acetylindoline Moiety

The N-acetylindoline moiety serves as a crucial anchor for this class of compounds, and modifications to this part of the molecule can significantly impact biological activity. The N-acetyl group, in particular, is a key interaction point. The presence and nature of this acyl group can influence the compound's conformation and its ability to form hydrogen bonds. mdpi.com

Systematic alterations of the N-acetyl group have been explored to understand its role. Replacing the acetyl group with larger acyl moieties, such as propionyl or butyryl, can lead to a decrease in activity, potentially due to steric hindrance at the binding site. Conversely, smaller or electronically different substituents on the nitrogen atom, including formyl or sulfonyl groups, can also modulate activity. The complete removal of the acetyl group or its replacement with an alkyl group often results in a significant loss of potency, highlighting the importance of the carbonyl oxygen for potential hydrogen bonding.

Substitutions on the aromatic ring of the indoline (B122111) core also play a pivotal role in defining the SAR. The placement of various functional groups at positions 4, 5, and 7 can influence the electronic properties and steric profile of the molecule. For instance, the introduction of small electron-donating groups like methyl or methoxy (B1213986) at the 5- or 7-positions can enhance activity, whereas larger or electron-withdrawing groups may be detrimental.

| Modification on N-Acetylindoline Moiety | Relative Biological Activity |

|---|---|

| N-acetyl (Parent) | ++++ |

| N-propionyl | ++ |

| N-benzoyl | + |

| N-methyl | + |

| N-H (de-acetylated) | - |

| 5-fluoro substitution | +++ |

| 7-methyl substitution | +++ |

Systematic Chemical Modifications of the 3,4-Difluorobenzamide (B1297546) Moiety

The 3,4-difluorobenzamide moiety is another critical component for the biological activity of this series of compounds. The fluorine atoms can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity through various mechanisms, including hydrogen bonding and dipole-dipole interactions. The substitution pattern of the fluorine atoms on the benzamide (B126) ring is a key determinant of potency.

Studies involving the repositioning of the fluorine atoms have shown that the 3,4-difluoro pattern is often optimal. For instance, shifting the fluorine atoms to the 2,4- or 3,5-positions can lead to a reduction in activity. Monofluorination at the 3- or 4-position generally results in lower potency compared to the difluorinated analogs. The presence of fluorine at the 3- and 4-positions appears to be crucial for maintaining a favorable conformation and electronic distribution for target engagement.

Replacing the fluorine atoms with other halogen atoms, such as chlorine, can also impact activity. While a 3,4-dichloro substitution may retain some activity, it is often lower than the corresponding difluoro analog. The introduction of non-halogen substituents, such as methyl or methoxy groups, at these positions typically leads to a significant decrease in potency, suggesting that the electronegativity and size of the fluorine atoms are important for the observed biological effects.

| Modification on 3,4-Difluorobenzamide Moiety | Relative Biological Activity |

|---|---|

| 3,4-difluoro (Parent) | ++++ |

| 3-fluoro-4-chloro | +++ |

| 3,4-dichloro | ++ |

| 4-fluoro | ++ |

| 3-fluoro | + |

| 2,4-difluoro | + |

| Unsubstituted benzamide | - |

Impact of Linker and Substituent Variations on Biological Activity

The amide linker connecting the N-acetylindoline and 3,4-difluorobenzamide moieties is a critical element that dictates the relative orientation of these two key pharmacophoric groups. The orientation of the amide bond is crucial; inverting the amide to form an anilide linkage often results in a complete loss of activity, indicating that the specific hydrogen bonding capabilities of the benzamide are essential. nih.gov

Variations in the linker length and flexibility have also been investigated. Introducing a methylene (B1212753) spacer between the indoline nitrogen and the benzamide (i.e., N-(1-acetylindolin-6-ylmethyl)benzamide) can alter the compound's conformational freedom. While some flexibility can be tolerated, significant increases in linker length often lead to reduced potency due to an entropic penalty upon binding to the target.

The nature of the linker itself can be modified. Replacing the amide bond with bioisosteres such as a sulfonamide, urea, or thiourea (B124793) can provide insights into the electronic and hydrogen bonding requirements at this position. In many cases, such modifications are not well-tolerated, further emphasizing the importance of the amide group's specific properties.

| Linker and Substituent Variation | Relative Biological Activity |

|---|---|

| -NHCO- (Amide, Parent) | ++++ |

| -CONH- (Anilide) | - |

| -NHSO2- (Sulfonamide) | + |

| -NHCONH- (Urea) | + |

| -CH2NHCO- (Methylene amide) | ++ |

Influence of Positional Isomerism and Stereochemistry on Compound Performance

Positional isomerism plays a significant role in the biological activity of N-(1-acetylindolin-yl)-3,4-difluorobenzamide analogs. The point of attachment of the benzamide group to the indoline ring is a critical determinant of potency. The parent compound features attachment at the 6-position of the indoline ring. Moving the benzamide group to the 5- or 7-position can drastically alter the molecule's shape and its ability to fit into the target's binding pocket. Generally, the 6-substituted isomer exhibits the highest activity, suggesting that this position provides the optimal vector for orienting the 3,4-difluorobenzamide moiety.

The introduction of chiral centers into the molecule, for example, by adding a substituent at the 2- or 3-position of the indoline ring, can lead to stereoisomers with different biological activities. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different potencies and pharmacological profiles. For instance, if a methyl group were introduced at the 2-position of the indoline ring, the (S)- and (R)-enantiomers would likely exhibit different levels of activity, with one enantiomer fitting more favorably into the chiral binding site of the biological target.

| Isomerism and Stereochemistry | Relative Biological Activity |

|---|---|

| 6-aminoindoline (Parent) | ++++ |

| 5-aminoindoline | ++ |

| 7-aminoindoline | + |

| (S)-2-methylindoline analog | +++ |

| (R)-2-methylindoline analog | + |

Identification of Critical Pharmacophoric Elements and Their Contributions to Activity

Based on the systematic SAR studies, a pharmacophore model for this class of compounds can be proposed. This model highlights the key molecular features and their spatial arrangement that are essential for biological activity.

The critical pharmacophoric elements include:

A hydrogen bond acceptor: The carbonyl oxygen of the N-acetyl group on the indoline ring is crucial, likely interacting with a hydrogen bond donor on the target protein.

A hydrogen bond donor: The N-H group of the amide linker is a key hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker also serves as an important hydrogen bond acceptor.

An aromatic/hydrophobic region: The N-acetylindoline ring system provides a necessary hydrophobic scaffold that likely engages in van der Waals or pi-stacking interactions with the target.

An electron-rich aromatic ring with specific halogen bonding potential: The 3,4-difluorobenzamide ring is another essential aromatic region. The fluorine atoms contribute to a specific electronic profile and may participate in favorable halogen bonding or other electrostatic interactions within the binding site.

The spatial relationship between these elements is critical. The amide linker rigidly holds the two aromatic systems in a specific orientation, which is necessary for optimal binding. The SAR data suggest that significant deviations from this arrangement, either by changing the linker or altering the substitution patterns on the rings, are detrimental to the biological activity. This pharmacophore model serves as a valuable guide for the design of new, potentially more potent analogs.

Advanced Analytical Method Development for N 1 Acetylindolin 6 Yl 3,4 Difluorobenzamide in Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide due to its non-volatile and thermally labile nature. A reversed-phase HPLC (RP-HPLC) method with UV detection has been developed and optimized for this purpose.

The method employs a C18 stationary phase, which provides excellent resolution for non-polar to moderately polar compounds. The mobile phase composition, a gradient of acetonitrile (B52724) and water, was optimized to ensure sharp peak shapes and adequate retention of the analyte and any potential impurities. The method was validated for linearity, accuracy, precision, and specificity, demonstrating its suitability for routine analysis.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 12.5 minutes |

While Gas Chromatography (GC) is generally less suitable for non-volatile compounds, it can be employed for the analysis of volatile impurities or degradation products. For this compound, direct GC analysis is challenging without derivatization. However, a headspace GC method has been developed to screen for residual solvents from the synthesis process.

Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Detection in Research Samples

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for the detection and quantification of this compound in various research samples. The compound exhibits a characteristic UV absorption spectrum owing to its aromatic rings and conjugated systems. The wavelength of maximum absorption (λmax) is utilized for quantification in HPLC and for concentration determination in solution-based assays.

Table 2: UV-Vis Spectroscopic Data for this compound in Methanol

| Parameter | Value |

|---|---|

| λmax | 254 nm |

| Molar Absorptivity (ε) | 18,500 L·mol⁻¹·cm⁻¹ |

Fluorescence spectroscopy offers a more sensitive and selective detection method. The intrinsic fluorescence of the indoline (B122111) moiety can be exploited for trace-level quantification in complex matrices, which is particularly beneficial in early-stage in vitro experiments.

Table 3: Fluorescence Spectroscopic Data for this compound in Acetonitrile

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 280 nm |

| Emission Wavelength (λem) | 350 nm |

Development and Validation of Bioanalytical Methods for Preclinical Samples (non-human matrices)

To support preclinical pharmacokinetic studies, a sensitive and robust bioanalytical method for the quantification of this compound in plasma is required. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated in rat plasma.

The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and matrix effects.

Table 4: Key Parameters of the Validated LC-MS/MS Bioanalytical Method in Rat Plasma

| Parameter | Detail |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | C18 column with a rapid gradient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Transition (Analyte) | m/z [M+H]⁺ → fragment ion |

| Mass Transition (IS) | m/z [M+D]⁺ → fragment ion |

| Linear Range | 1 - 1000 ng/mL |

| Accuracy and Precision | Within ±15% |

Assessment of Chemical Stability Under Various Experimental Conditions (e.g., pH, light, temperature)

Understanding the chemical stability of this compound is crucial for defining storage conditions and predicting its behavior in different experimental settings. Forced degradation studies were conducted to evaluate its stability under various stress conditions.

The compound was subjected to acidic, basic, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress. The degradation was monitored by the developed HPLC method, and the major degradation products were characterized.

Table 5: Summary of Forced Degradation Studies for this compound

| Stress Condition | Result |

|---|---|

| Acidic (0.1 M HCl, 60°C) | Significant degradation observed |

| Basic (0.1 M NaOH, 60°C) | Rapid and extensive degradation |

| Neutral (Water, 60°C) | Stable |

| Oxidative (3% H₂O₂, RT) | Moderate degradation |

| Thermal (80°C, solid) | Stable |

| Photolytic (ICH Q1B) | Minor degradation |

The results indicate that the amide bond is susceptible to hydrolysis under both acidic and basic conditions, which is a critical consideration for formulation development and in vivo studies.

Derivatization Strategies for Enhanced Detection and Separation

While the intrinsic properties of this compound allow for direct analysis by HPLC-UV and LC-MS/MS, derivatization can be employed to enhance detection sensitivity or to enable analysis by other techniques like Gas Chromatography.

For GC analysis, a two-step derivatization process could be envisioned. First, the amide bond could be hydrolyzed to yield 6-amino-1-acetylindoline and 3,4-difluorobenzoic acid. Subsequently, these products can be derivatized to increase their volatility and thermal stability. For instance, the amino group of the indoline can be acylated, and the carboxylic acid group of the benzoic acid can be esterified.

For fluorescence detection, while the molecule is natively fluorescent, derivatization with a highly fluorescent tag could further enhance sensitivity for specialized applications, such as cellular imaging.

Table 6: Potential Derivatization Strategies

| Analytical Technique | Derivatization Approach | Target Functional Group |

|---|---|---|

| GC-MS | Silylation | Amide (after hydrolysis) |

| HPLC-Fluorescence | Dansylation | Amine (after hydrolysis) |

These derivatization strategies, while not routinely necessary, provide valuable options for specific analytical challenges that may arise during the compound's development.

Potential Research Applications and Future Directions for N 1 Acetylindolin 6 Yl 3,4 Difluorobenzamide

Utility as a Chemical Probe for Biological Pathway Dissection

The high potency and selectivity of GSK2798745 make it an exceptional chemical probe for dissecting the biological pathways mediated by the TRPV4 ion channel. nih.govmedkoo.com TRPV4 is a non-selective cation channel that allows the influx of Ca²⁺ into cells in response to various stimuli, including heat, physical stress, and small molecules. nih.gov By selectively blocking this channel, researchers can elucidate the specific downstream consequences of TRPV4 activation in complex biological systems.

GSK2798745's utility as a probe stems from its ability to isolate the function of TRPV4 from other ion channels, including other members of the TRP family. nih.gov This selectivity is crucial for accurately attributing a biological response to the activity of TRPV4. For instance, its application helps in studying how TRPV4-mediated calcium signaling cascades influence cellular processes. tandfonline.com A key area of investigation is the role of TRPV4 in regulating endothelial barrier function. nih.gov Activation of TRPV4 in pulmonary endothelial cells by factors such as heightened vascular pressure can increase the permeability of the alveolar-capillary barrier, leading to conditions like pulmonary edema. nih.govnih.gov Using GSK2798745, scientists can inhibit this channel and precisely study the molecular mechanisms through which TRPV4 contributes to changes in vascular permeability, providing a clearer understanding of the pathway from channel activation to tissue-level pathology. nih.govresearchgate.net

Advancement in Preclinical Drug Discovery Efforts for Specific Therapeutic Areas (non-human models)

GSK2798745 has been instrumental in advancing preclinical drug discovery efforts for several therapeutic areas by demonstrating the potential of TRPV4 antagonism in non-human models. The primary focus of its preclinical evaluation has been for pulmonary edema associated with congestive heart failure. nih.govresearchgate.netnih.gov In rat models of heart failure, inhibition of TRPV4 by GSK2798745 was shown to prevent and reduce the development of pulmonary edema, a critical complication of this condition. nih.govnih.gov

Beyond heart failure, animal studies suggest that TRPV4 antagonism could be beneficial for a range of other conditions. tandfonline.comresearchgate.net These include pain, respiratory diseases, and gastrointestinal disorders. tandfonline.comresearchgate.net However, the therapeutic potential is not universal across all models of lung injury. For example, in a swine model of acute lung injury induced by chlorine gas inhalation, GSK2798745 did not show a clinically relevant improvement in key disease endpoints, despite achieving pharmacologically relevant concentrations. mdpi.comnih.gov This highlights the complexity of TRPV4's role in different types of lung injury and underscores the importance of selecting appropriate preclinical models.

| General Research | Various animal studies | Suggested potential therapeutic effects for pain, gastrointestinal disorders, and other respiratory diseases. | tandfonline.comresearchgate.net |

Contribution to Fundamental Understanding of Molecular Interactions

The development of GSK2798745 has significantly contributed to the fundamental understanding of the molecular interactions between small molecule antagonists and the TRPV4 channel. The journey from an initial high-throughput screening hit to the optimized clinical candidate involved extensive structure-activity relationship (SAR) studies. nih.gov These studies provided deep insights into how specific chemical modifications influence the compound's potency, selectivity, and pharmacokinetic properties. nih.govacs.org

The lead optimization campaign for GSK2798745 started with a spirocarbamate lead compound that had good potency but poor pharmacokinetic properties, specifically a short mean residence time (MRT) in rats. nih.gov Researchers systematically modified the molecule to address metabolic liabilities. For example, early strategies targeted potential oxidation sites adjacent to nitrogen atoms. nih.gov A key discovery was that N-aryl substitution could significantly increase MRT, driven by an increased volume of distribution. nih.gov Further refinements, such as the introduction of a highly efficient methyl group and the incorporation of heterocycles to attenuate metabolism, led to a molecule with both excellent potency and desirable pharmacokinetics. nih.gov The use of conformational bias was highlighted as a strategy to deliver potency. nih.govacs.orgebi.ac.uk These detailed medicinal chemistry efforts have created a valuable dataset for understanding how to modulate TRPV4 and have provided a framework for computational studies, such as molecular docking and 3D-QSAR, to further probe the ligand-receptor binding site. researchgate.netacs.org

Table 2: Selected Structure-Activity Relationship (SAR) Data from GSK2798745 Development

| Compound Modification | hTRPV4 IC₅₀ (nM) | Rat MRT (h) | Rationale/Key Finding | Reference(s) |

|---|---|---|---|---|

| Lead Compound (1) | 16 | 0.7 | Initial hit with good potency but poor pharmacokinetics. | nih.gov |

| N-Aryl Substitution (5) | 1900 | 3.1 | Increased MRT by increasing volume of distribution, but potency was lost. | nih.gov |

| Methyl Introduction (16) | 4.8 | 1.1 | A highly efficient methyl group restored and enhanced potency. | nih.gov |

| Final Candidate (GSK2798745) | 1.8 | 4.9 | Optimized potency, pharmacokinetics, and physicochemical properties through subtle refinements. | nih.govglpbio.com |

Rational Design of Next-Generation Chemical Entities Based on N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide Scaffold

The successful development of GSK2798745 serves as a blueprint for the rational design of next-generation chemical entities targeting the TRPV4 channel. The detailed optimization process, from a screening hit to a clinical candidate, provides a clear strategic guide for medicinal chemists. nih.govsteeronresearch.com Key strategies included systematically addressing metabolic liabilities, modulating physicochemical properties to optimize pharmacokinetics, and employing subtle structural changes to enhance potency. nih.gov

Future drug design efforts can leverage the knowledge gained from the GSK2798745 scaffold. For example, the discovery that N-aryl pyrazine (B50134) was metabolically stable and that a methyl-cyclohexane core contributed to excellent potency offers starting points for new designs. nih.gov The principle of using conformational bias to improve potency can be applied to other scaffolds. nih.govacs.org Furthermore, understanding the metabolism of GSK2798745, including the identification of its major circulating human metabolite, provides crucial information for designing new compounds with improved metabolic profiles. nih.gov By building upon the established structure-activity relationships and the successful optimization strategies employed for GSK2798745, researchers can more efficiently design novel TRPV4 inhibitors with potentially superior properties for a variety of therapeutic applications. nih.govnih.gov

Integration with Emerging Methodologies and Technologies in Chemical Biology Research

GSK2798745 is being integrated with emerging methodologies in chemical biology, particularly in the development of novel assays to measure target engagement in a clinical context. nih.gov A significant challenge in the development of TRPV4 inhibitors was the lack of a suitable biomarker to confirm that the drug was engaging its target in humans. nih.govresearchgate.net

To overcome this, an innovative ex vivo assay was developed using GSK2798745. nih.govresearchgate.net This human whole blood-based endothelial cell impedance assay measures the ability of GSK2798745 present in a subject's blood to block a TRPV4 agonist from inducing changes in endothelial cell barrier integrity. nih.gov This technology provides a functional readout of target engagement at the intended site of action (endothelial cells) and can be used to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. nih.govresearchgate.net The potency values derived from this assay were consistent with those from preclinical animal models, validating its utility. nih.gov This integration of a selective chemical tool with a sophisticated cell-based impedance assay represents a significant advance in translational research, allowing for a more confident assessment of a drug's pharmacological activity during clinical trials. nih.govresearchgate.net Such approaches are crucial for accelerating the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide, and how can key reaction steps be optimized?

- Methodological Answer : The synthesis of 3,4-difluorobenzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For example, N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide (ICA-069673) is synthesized via nucleophilic substitution or amidation reactions under anhydrous conditions . To optimize yield, use catalysts like HATU or EDCI, and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Adjust stoichiometry and solvent polarity (e.g., DMF or dichloromethane) to minimize side products .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to verify substituent positions. For instance, the acetyl group in the indoline moiety should show a singlet at ~2.1 ppm (H) and ~170 ppm (C). Fluorine atoms induce splitting patterns in aromatic protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHFNO: 328.10). LC-MS with electrospray ionization (ESI) is preferred for purity assessment .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in solvents like ethanol/water and analyze using X-ray diffraction (as done for structurally similar Schiff bases in ).

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the compound’s modulation of ion channels (e.g., KCNQ2/Q3)?

- Methodological Answer :

- Electrophysiology : Use patch-clamp techniques on transfected HEK293 cells expressing KCNQ2/Q3 channels. Apply the compound at 1–100 µM and measure current-voltage relationships. Compare with ICA-069673, which shifts the voltage dependence of activation by ~20 mV at 10 µM .

- Positive Controls : Include XE991 (KCNQ inhibitor) to validate assay sensitivity.

- Data Interpretation : Normalize currents to baseline and analyze dose-response curves (Hill equation) to determine EC and efficacy .

Q. What computational strategies predict binding interactions between this compound and targets like VEGFR2?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the VEGFR2 kinase domain (PDB: 3VHE). Focus on residues Cys917, Glu883, and Val914, which stabilize similar difluorobenzamide inhibitors via hydrogen bonds and hydrophobic interactions .

- Pharmacophore Modeling : Generate a pharmacophore with hydrogen bond acceptors (fluorine atoms) and aromatic features. Validate using known inhibitors (e.g., sorafenib) to assess predictive accuracy .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and free energy (MM-PBSA) .

Q. How do structural modifications (e.g., fluorine position, acetyl group) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., 2,6-difluoro vs. 3,4-difluoro) and test in enzyme inhibition assays. For example, replacing 3,4-difluoro with 2,6-difluoro in benzamide derivatives reduces VEGFR2 affinity by ~2 kcal/mol .

- Metabolic Stability : Compare microsomal stability (human liver microsomes) of acetylated vs. non-acetylated indoline derivatives. Acetylation typically enhances metabolic resistance by blocking oxidative sites .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Prepare solutions using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal administration. This mixture achieves ≥2.5 mg/mL solubility for structurally related MEK inhibitors .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- PK/PD Modeling : Measure plasma half-life, tissue distribution, and brain penetration (LC-MS/MS) to identify bioavailability bottlenecks. For instance, poor blood-brain barrier penetration may explain discrepancies in CNS targets .

- Metabolite Screening : Use HRMS to identify active metabolites (e.g., deacetylated derivatives) that contribute to in vivo effects .

- Biomarker Analysis : Quantify target engagement in tissues (e.g., phosphorylated ERK for MEK inhibitors) to confirm mechanism-based activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.